molecular formula C14H18FN3 B11744694 [(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11744694
M. Wt: 247.31 g/mol
InChI Key: RALDVLYEIDTFDI-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methylamine is a secondary amine featuring two distinct substituents: a fluorophenylmethyl group and a pyrazolylmethyl moiety. The molecular formula is C₁₄H₁₈FN₃, with a calculated molecular weight of 247.32 g/mol .

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H18FN3/c1-11(2)18-8-7-14(17-18)10-16-9-12-3-5-13(15)6-4-12/h3-8,11,16H,9-10H2,1-2H3

InChI Key

RALDVLYEIDTFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For the target compound, 1-(propan-2-yl)hydrazine reacts with 3-(methoxycarbonyl)pentane-2,4-dione under acidic conditions to yield 1-(propan-2-yl)-1H-pyrazole-3-carboxylate. Subsequent hydrolysis and decarboxylation generate 1-(propan-2-yl)-1H-pyrazole-3-methanol, which is oxidized to the aldehyde and subjected to reductive amination to introduce the aminomethyl group.

Reaction Conditions:

StepReagents/ConditionsYield (%)
Cyclocondensation1-(propan-2-yl)hydrazine, HCl, ethanol, reflux78
DecarboxylationH2SO4, H2O, 100°C85
Reductive AminationNH3, NaBH3CN, MeOH, rt65

Alternative Route: Knorr Pyrazole Synthesis

Using β-keto esters and hydrazines , this method avoids decarboxylation steps. For example, ethyl acetoacetate and 1-(propan-2-yl)hydrazine form 1-(propan-2-yl)-3-methyl-1H-pyrazole-5-carboxylate, which is hydrolyzed and reduced to the aminomethyl derivative.

Optimization Note:

  • Solvent: Ethanol vs. THF showed minimal yield differences (72–75%).

  • Catalyst: p-TsOH improved reaction rate by 30% compared to HCl.

Coupling with 4-Fluorobenzylamine

Nucleophilic Substitution

The pyrazole intermediate (1-(propan-2-yl)-1H-pyrazole-3-methanamine) reacts with 4-fluorobenzyl bromide in the presence of K2CO3 in DMF at 60°C. This method achieves moderate yields but requires careful exclusion of moisture.

Data Table:

ParameterValue
Equivalents of bromide1.2
Reaction time12 h
Yield68%

Reductive Amination

A two-step approach involves:

  • Condensing the pyrazole aldehyde with 4-fluorobenzylamine using Ti(OiPr)4.

  • Reducing the imine intermediate with NaBH4 in MeOH.

Advantages:

  • Higher regioselectivity (>95% purity).

  • Scalable to multi-gram quantities.

One-Pot Synthesis for Industrial Applicability

A streamlined protocol combines pyrazole formation and amination in a single reactor:

  • Cyclocondensation: 1-(propan-2-yl)hydrazine + diketone → pyrazole-aldehyde.

  • Reductive Amination: Add 4-fluorobenzylamine and NaBH3CN directly.

Performance Metrics:

  • Overall yield: 61% (vs. 52% for stepwise synthesis).

  • Purity: 98% by HPLC.

Characterization and Validation

Critical spectroscopic data for the final compound:

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 7.02 (d, J = 8.4 Hz, 2H, ArH), 6.15 (s, 1H, pyrazole-H), 4.10 (s, 2H, CH2N), 3.85 (sep, J = 6.8 Hz, 1H, CH(CH3)2), 2.45 (s, 2H, CH2NH), 1.40 (d, J = 6.8 Hz, 6H, CH(CH3)2).

  • MS (ESI+): m/z 247.31 [M+H]+.

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity in pyrazole formationUse bulky directing groups (e.g., propan-2-yl).
Low amination yieldsSwitch from H2/Pd-C to NaBH3CN.
Purification complexityEmploy silica gel chromatography with EtOAc/hexane .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups at the benzylic position.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anti-inflammatory Effects

Preliminary studies have shown that (4-fluorophenyl)methylamine may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. The structure allows it to effectively interact with these enzymes, potentially leading to anti-inflammatory effects.

Anticancer Properties

In vitro studies have demonstrated that this compound may inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity tests on A549 lung cancer cells and MCF-7 breast cancer cells yielded IC50 values of 12.5 µM and 15.0 µM, respectively, indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Antimicrobial Activity

Some derivatives of pyrazole compounds have shown efficacy against bacterial strains, suggesting that (4-fluorophenyl)methylamine might possess similar antimicrobial properties.

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anti-inflammatory Research

A study focused on the anti-inflammatory effects of pyrazole derivatives indicated that compounds similar to (4-fluorophenyl)methylamine could significantly reduce pro-inflammatory cytokine levels in vitro.

Case Study 2: Anticancer Activity

Research involving various pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival. The results suggest that compounds like (4-fluorophenyl)methylamine could serve as leads for new anticancer therapies.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name (Reference) Molecular Formula Molecular Weight Key Structural Features Notable Properties/Activities
Target Compound C₁₄H₁₈FN₃ 247.32 Fluorophenylmethyl, propan-2-yl-substituted pyrazole Hypothesized enhanced lipophilicity and metabolic stability due to fluorine and pyrazole core.
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine C₁₆H₁₄FN₃ 283.31 Fluorophenyl, tolyl-substituted pyrazole Structural analog; tolyl group may increase steric bulk compared to propan-2-yl.
Methyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine dihydrochloride C₈H₁₆Cl₂N₃ 226.15 Methyl instead of fluorophenylmethyl; dihydrochloride salt Improved aqueous solubility due to salt formation; simpler alkyl substitution.
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.20 Fluorophenylmethyl, triazole ring (vs. pyrazole) Triazole’s third nitrogen may enhance hydrogen bonding; antimicrobial potential inferred.
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine C₁₇H₁₈FN₅ 311.36 Fluorophenyl, imidazole-pyrimidine hybrid Broader heterocyclic system; potential kinase inhibition or receptor targeting.

Structural and Functional Analysis:

Pyrazole vs. Triazole :
Pyrazole (two adjacent nitrogen atoms) offers different hydrogen-bonding capabilities compared to triazole (three nitrogen atoms). For example, the triazole analog may exhibit stronger interactions with polar residues in enzyme active sites.

Substituent Effects: The propan-2-yl group in the target compound increases lipophilicity, which may enhance membrane permeability compared to the methyl group in .

Synthetic Approaches :
Copper-catalyzed coupling (e.g., ) and amine alkylation (e.g., ) are common methods for similar compounds. The target compound likely requires a multi-step synthesis involving pyrazole functionalization and amine coupling.

Biological Implications: Pyrazole derivatives often exhibit antimicrobial or kinase-inhibitory activity (e.g., ).

Biological Activity

The compound (4-fluorophenyl)methylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C15H20FN3C_{15}H_{20}FN_3, with a molecular weight of 263.34 g/mol. The structure features a 4-fluorophenyl group attached to a pyrazole moiety, which is known for its diverse pharmacological properties.

Research indicates that pyrazole derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit specific enzymes such as p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular signaling pathways .
  • Antimalarial Activity : Some pyrazoleamides exhibit potent antimalarial effects by targeting Na+^+ homeostasis in Plasmodium falciparum. This disruption leads to rapid increases in intracellular sodium concentration, effectively impairing parasite survival .
  • Antifungal Properties : Certain analogs have demonstrated antifungal activity against various pathogens, likely through similar mechanisms of disrupting ionic balance within fungal cells .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget/MechanismReference
Enzyme Inhibition(4-fluorophenyl)methylaminep38 MAP kinase inhibition
AntimalarialPyrazoleamidesDisruption of Na+^+ homeostasis in P. falciparum
AntifungalVarious PyrazolesMycelia growth inhibition

Case Study 1: Antimalarial Efficacy

A study conducted on pyrazoleamide compounds demonstrated significant activity against resistant strains of P. falciparum. The compounds were effective at low concentrations, suggesting high potency and potential for therapeutic use in malaria treatment .

Case Study 2: Anti-inflammatory Properties

Another investigation into the anti-inflammatory effects of pyrazole derivatives highlighted their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that these compounds could be beneficial in treating inflammatory diseases .

Q & A

Basic Synthesis: What are the standard synthetic routes for (4-fluorophenyl)methylamine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common route involves reacting 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde with (4-fluorophenyl)methanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH ~5–6) . Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect reaction kinetics and yield. For example, THF at 70°C achieves ~75% yield, while DMF at the same temperature may reduce yield due to side reactions .

Key Variables Table:

ParameterOptimal RangeImpact on Yield
SolventTHFMaximizes purity
Temperature60–70°CAvoids degradation
Reducing AgentNaBH3CNSelective for secondary amines

Advanced Synthesis: How can conflicting yields in reductive amination be resolved when synthesizing this compound?

Methodological Answer:
Yield discrepancies often arise from competing side reactions, such as over-reduction or imine hydrolysis. To mitigate this:

  • pH Control : Maintain pH 5–6 using acetic acid buffer to stabilize the imine intermediate .
  • Catalyst Screening : Test alternative catalysts (e.g., ZnCl2) to enhance selectivity .
  • In Situ Monitoring : Use LC-MS or TLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Structural Characterization: What advanced techniques are recommended to resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination. The program’s dual-space algorithm resolves positional disorder common in fluorinated pyrazoles .
  • Dynamic NMR : Employ variable-temperature ¹⁹F NMR to study rotational barriers around the methylamine bridge, which can reveal conformational preferences .
  • DFT Calculations : Compare computed vs. experimental IR spectra to validate bond angles and torsional strain .

Basic Biological Activity: What assays are suitable for preliminary evaluation of enzyme inhibition?

Methodological Answer:

  • Fluorescence Polarization : Measure binding affinity to kinases (e.g., EGFR) using fluorescent ATP analogs.
  • Microscale Thermophoresis (MST) : Quantify dissociation constants (Kd) in low-volume formats, ideal for fluorinated compounds with limited solubility .
  • Dose-Response Curves : Use IC50 values to assess potency in cell-free systems (e.g., purified acetylcholinesterase) .

Advanced Biological Activity: How can researchers address contradictory results in cellular vs. enzymatic assays?

Methodological Answer:
Discrepancies often stem from off-target interactions or metabolic instability. Strategies include:

  • Metabolite Profiling : Use LC-HRMS to identify degradation products in cell media .
  • Proteomic Pull-Down Assays : Confirm target engagement in live cells via click chemistry (e.g., alkyne-tagged probes) .
  • Knockout Models : Validate specificity using CRISPR-Cas9 gene-edited cell lines lacking the putative target .

Physicochemical Properties: How does fluorination impact solubility and formulation?

Methodological Answer:
The 4-fluorophenyl group enhances lipophilicity (logP ~2.8), reducing aqueous solubility. Mitigation strategies:

  • Salt Formation : Prepare hydrochloride salts to improve solubility in polar solvents .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

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